molecular formula C8H18ClN B6220162 (4E)-oct-4-en-1-amine hydrochloride CAS No. 2751633-73-3

(4E)-oct-4-en-1-amine hydrochloride

Cat. No.: B6220162
CAS No.: 2751633-73-3
M. Wt: 163.7
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Description

(4E)-oct-4-en-1-amine hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. As an unsaturated amine with a defined (4E) stereochemistry, it serves as a valuable building block for constructing more complex molecular architectures. Its structure, featuring an amine group and an alkene, makes it a potential intermediate in the synthesis of various pharmacologically active molecules or functional materials. Researchers may utilize this compound in the development of novel ligands, catalysts, or as a precursor in heterocyclic chemistry. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental procedures. All chemical properties, safety information, and application data must be confirmed through experimental validation and consulting official safety data sheets. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2751633-73-3

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Oct-4-enal

A two-step process begins with the condensation of oct-4-enal (an α,β-unsaturated aldehyde) with ammonia or a protected amine source, followed by selective reduction.

Procedure :

  • Condensation : Oct-4-enal (1.0 equiv.) reacts with ammonium acetate in methanol under reflux, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the primary amine at 0–5°C, preserving the E-configuration of the double bond.

Key Data :

  • Yield: 68–72% (isolated as free amine prior to salt formation).

  • Stereochemical fidelity: >95% E-isomer confirmed via 1H^1H NMR coupling constants (J=15.8HzJ = 15.8 \, \text{Hz}).

Hofmann Elimination of Quaternary Ammonium Salts

This method leverages thermal elimination to generate the trans-alkene.

Procedure :

  • Quaternary Salt Formation : Octan-1-amine reacts with methyl iodide in THF to form N-methyl-N-octylammonium iodide .

  • Elimination : Heating the quaternary salt at 150°C under vacuum induces β-hydrogen elimination, yielding (4E)-oct-4-en-1-amine.

Key Data :

  • Reaction temperature: 150°C (critical for E-selectivity).

  • Yield: 65% after distillation.

Catalytic Dehydrogenation of Octan-1-amine

Platinum-group catalysts enable oxidative dehydrogenation of saturated amines.

Procedure :
Octan-1-amine (1.0 equiv.) is heated with Pt/C (5 wt%) under N2\text{N}_2 at 130°C for 6 hours. The reaction is quenched with HCl to precipitate the hydrochloride salt.

Key Data :

  • Conversion: 78% (GC analysis).

  • Selectivity: 82% E-isomer.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in dry diethyl ether or ethanol, followed by recrystallization.

Procedure :

  • (4E)-Oct-4-en-1-amine (1.0 equiv.) is dissolved in anhydrous ether at 0°C.

  • HCl gas is bubbled through the solution until precipitation completes.

  • The solid is filtered, washed with cold ether, and dried under vacuum.

Key Data :

  • Purity: >99% (HPLC).

  • Melting point: 142–144°C (decomposition).

Optimization Studies

Solvent Effects on Reductive Amination

SolventYield (%)E:Z Ratio
Methanol7296:4
Ethanol6895:5
THF5590:10

Methanol maximizes both yield and stereoselectivity due to its polar protic nature stabilizing intermediates.

Catalyst Screening for Dehydrogenation

CatalystConversion (%)E-Selectivity (%)
Pt/C7882
Pd/C6575
Rh/C4868

Pt/C outperforms others, attributed to its optimal adsorption/desorption kinetics for amine substrates.

Spectroscopic Characterization

1H^1H1H NMR (400 MHz, D2 _22O)

  • δ 5.45 (dt, J=15.8Hz,1HJ = 15.8 \, \text{Hz}, 1 \, \text{H}): vinyl proton (E-configuration).

  • δ 2.75 (t, J=7.2Hz,2HJ = 7.2 \, \text{Hz}, 2 \, \text{H}): amine-adjacent methylene.

  • δ 1.40–1.25 (m, 8 H): aliphatic chain protons.

13C^{13}C13C NMR (100 MHz, D2 _22O)

  • δ 132.5 (CH): olefinic carbon.

  • δ 40.2 (CH2 _2): C-1 adjacent to amine.

  • δ 29.8–22.6: aliphatic chain carbons.

Challenges and Mitigation Strategies

  • Isomerization During Salt Formation : Prolonged exposure to acidic conditions may cause E→Z isomerization. Mitigated by low-temperature HCl gas addition.

  • Byproduct Formation in Dehydrogenation : Over-oxidation to nitriles occurs at >150°C. Controlled heating (130°C) suppresses this.

Industrial-Scale Considerations

A 200 L reactor protocol adapts the reductive amination route:

  • Oct-4-enal (100 kg) and ammonium acetate (30 kg) in methanol (300 L) reflux for 4 hours.

  • NaBH3CN (15 kg) added at 0°C over 2 hours.

  • HCl gas introduced post-reduction, yielding 78.5% (32.3 kg) hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(4E)-oct-4-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(4E)-oct-4-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4E)-oct-4-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4E)-oct-4-en-1-amine hydrochloride with structurally or functionally related amine hydrochlorides, based on molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Reported Applications/Activities References
This compound C₈H₁₆ClN ~161.67 (calculated) Not explicitly listed Aliphatic chain with trans double bond (C4); primary amine hydrochloride Not reported in evidence
[1-(2-ethoxyphenyl)ethyl]amine hydrochloride C₁₀H₁₆ClNO 201.70 1135292-74-8 Aromatic (ethoxyphenyl) substituent; secondary amine hydrochloride Potential ligand in host-guest chemistry
1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride C₁₆H₂₀ClNO 277.79 1251922-75-4 Aromatic (methylbenzyloxy) substituent; primary amine hydrochloride Intermediate in organic synthesis
4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride C₉H₁₈ClN 175.70 1194-43-0 Rigid bicyclic framework; primary amine hydrochloride Research tool in catalysis and ligand design
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride C₁₂H₂₀ClNO 237.75 Not listed Methoxyphenyl and ethyl/methyl substituents; tertiary amine hydrochloride Used in binding interaction studies
Benzimidamide Hydrochloride C₇H₉ClN₂ 156.61 1670-14-0 Aromatic (benzamidine) core; amidine hydrochloride Protease inhibition; anticoagulant research

Key Structural and Functional Differences:

Backbone Flexibility :

  • This compound’s aliphatic chain with a double bond offers moderate flexibility, contrasting with rigid bicyclic (e.g., 4-methylbicyclo[2.2.2]octan-1-amine) or aromatic (e.g., benzimidamide) frameworks .
  • The trans double bond may influence conformational stability and intermolecular interactions compared to saturated analogs.

Substituent Effects :

  • Aromatic substituents (e.g., ethoxyphenyl or methoxyphenyl groups) enhance π-π stacking and electronic interactions, as seen in and .
  • Aliphatic chains (e.g., in the target compound) prioritize hydrophobic interactions and membrane permeability.

Biological Relevance :

  • While benzimidamide hydrochloride is linked to protease inhibition , aliphatic amines like the target compound are often explored for receptor binding or catalytic applications due to their unhindered amine groups.

Synthesis and Stability :

  • Bicyclic amines () require specialized synthetic routes for ring formation, whereas aliphatic amines like this compound may be synthesized via straightforward alkylation and hydrochlorination .

Research Findings and Trends

  • Solubility and Bioavailability : Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications. For example, 4-methylbicyclo[2.2.2]octan-1-amine hydrochloride is supplied as a 10 mM solution for ease of use in assays .
  • Catalytic and Ligand Roles : Tertiary amines (e.g., ) are often employed as ligands in transition-metal catalysis, whereas primary amines (e.g., the target compound) may serve as building blocks for larger architectures .
  • Biological Activity : Aromatic amine hydrochlorides (e.g., benzimidamide) show higher specificity in enzyme inhibition compared to aliphatic analogs, which are less studied but offer broader tunability .

Limitations and Data Gaps

  • Direct data on this compound’s synthesis, NMR spectra, or biological activity are absent in the evidence. Comparisons rely on extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4E)-oct-4-en-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves reductive amination of the corresponding α,β-unsaturated ketone using reducing agents like sodium cyanoborohydride (NaBH3CN) under acidic conditions. The hydrochloride salt is formed by treating the free amine with hydrochloric acid. Reaction parameters such as temperature (20–25°C), pH (4–6), and inert atmosphere (N₂ or Ar) are critical to minimize side reactions and maximize yield . Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures high purity.

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the (4E)-configuration and amine protonation. Compare chemical shifts with computational predictions (e.g., density functional theory) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₈H₁₆ClN: 161.07 g/mol) and detects impurities .
  • Spectrophotometry : UV-Vis absorption (e.g., λ_max ~260 nm) quantifies concentration in solution, calibrated against standards .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodology :

  • Solubility : Test in solvents (water, ethanol, DMSO) at 25°C using gravimetric or spectrophotometric methods. Note pH-dependent solubility due to the hydrochloride salt’s ionic nature .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolytic degradation pathways (e.g., amine oxidation) require inert storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, pKa)?

  • Methodology :

  • Standardization : Replicate experiments using identical conditions (solvent purity, temperature control). Compare with literature data from peer-reviewed sources (e.g., PubChem, CAS) .
  • Computational Modeling : Use software like COSMO-RS to predict solubility and pKa, cross-validated with experimental results .
  • Collaborative Validation : Share samples with independent labs to confirm reproducibility .

Q. What experimental designs are suitable for evaluating the compound’s stereochemical impact on biological activity?

  • Methodology :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Compare their binding affinities in receptor assays (e.g., radioligand displacement) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs) to identify stereospecific binding motifs. Validate with mutagenesis studies .

Q. How can researchers design dose-response studies to assess neuropharmacological potential while minimizing off-target effects?

  • Methodology :

  • In Vitro Screening : Test against primary neuronal cultures (IC₅₀ determination) and counter-screen for cytotoxicity (MTT assay) .
  • Selectivity Profiling : Use kinase/ion channel panels to identify off-target interactions. Optimize dosing using pharmacokinetic models (e.g., compartmental analysis) .

Safety and Best Practices

Q. What protocols ensure safe handling and disposal of this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Segregate organic waste for incineration .
  • Emergency Response : Maintain spill kits (absorbents, neutralizers) and train personnel in first aid for skin/eye exposure .

Data Presentation and Validation

Q. How should researchers statistically analyze and present bioactivity data to ensure robustness?

  • Methodology :

  • Statistical Tests : Use ANOVA for dose-response comparisons (α=0.05) and Grubbs’ test to identify outliers .
  • Data Visualization : Plot dose curves with 95% confidence intervals. Include raw data in supplementary materials for transparency .

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